molecular formula C18H18ClN3O3 B248329 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone

2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone

Cat. No. B248329
M. Wt: 359.8 g/mol
InChI Key: LVWNUCPJUPGFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The compound 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that the compound may exhibit low solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related conditions. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Finally, the development of novel derivatives of the compound may lead to the discovery of more potent and selective drugs for various diseases.

Synthesis Methods

The synthesis of 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone involves the reaction between 4-(pyridine-4-carbonyl)-piperazine and 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

The compound 2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

properties

Product Name

2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H18ClN3O3/c19-15-1-3-16(4-2-15)25-13-17(23)21-9-11-22(12-10-21)18(24)14-5-7-20-8-6-14/h1-8H,9-13H2

InChI Key

LVWNUCPJUPGFGR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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